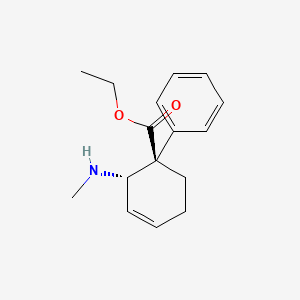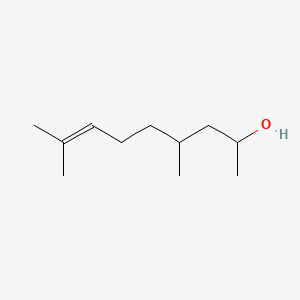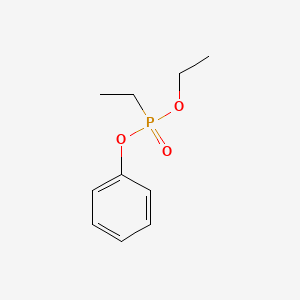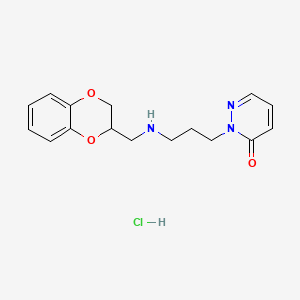
Sufentanil citrate
概要
説明
スフェンタニル クエン酸塩は、強力な鎮痛作用を持つため、医療現場で広く使用されている合成オピオイド鎮痛薬です。これはフェンタニルの誘導体であり、フェンタニルとモルヒネの両方よりもはるかに強力であることが知られています。スフェンタニル クエン酸塩は、主に麻酔の補助剤、バランス麻酔、および主要麻酔薬として使用されます。 静脈内、硬膜外、および舌下投与されます .
作用機序
生化学分析
Biochemical Properties
Sufentanil citrate acts as an agonist at the μ-opioid receptors, which are widely distributed in the brain, spinal cord, and other tissues. These receptors are involved in the modulation of pain and are the primary targets for opioid analgesics. This compound interacts with these receptors by mimicking the action of endogenous opioids, leading to analgesia and sedation . The compound’s high affinity for μ-opioid receptors contributes to its potent analgesic effects.
Cellular Effects
This compound exerts its effects on various cell types, particularly neurons in the central nervous system. It increases pain tolerance and decreases the perception of pain by inhibiting the release of neurotransmitters from primary afferents via presynaptic inhibition of calcium channels and postsynaptic neuronal hyperpolarization produced by the opening of potassium channels . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, this compound binds selectively to μ-opioid receptors, which are G-protein-coupled receptors. This binding inhibits adenylate cyclase activity, reducing the production of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels leads to the inhibition of neurotransmitter release and hyperpolarization of neurons, resulting in analgesia . This compound’s high potency is attributed to its structural modifications, including the addition of a methoxymethyl group on the piperidine ring and the replacement of the phenyl ring by thiophene .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits rapid onset and short duration of action. Its stability and degradation over time have been studied extensively. This compound is characterized by a high hepatic extraction ratio and is metabolized extensively in the liver by the CYP3A4 enzyme . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with repeated dosing leading to prolonged terminal half-life due to higher plasma concentrations .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. At low doses, this compound provides effective analgesia without significant adverse effects. At high doses, it can cause respiratory depression, bradycardia, and other toxic effects . Threshold effects and toxicities have been observed, highlighting the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is metabolized primarily by oxidative N- and O-dealkylation, predominantly by the CYP3A4 enzyme in the liver and small intestines . The main routes of elimination are through the kidneys, with sufentanil and its metabolites being excreted in the urine. The metabolism of this compound can be influenced by factors such as pH, respiratory or metabolic acidosis, and the presence of other drugs that affect CYP3A4 activity .
Transport and Distribution
This compound has a distribution time of 1.4 minutes and a redistribution time of 17.1 minutes . Its volume of distribution is approximately three times that of total body water, with the peripheral tissue compartment acting as a reservoir for the drug . Following administration, this compound is rapidly redistributed from the plasma to peripheral tissues, contributing to its rapid onset of action.
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it exerts its analgesic effects by binding to μ-opioid receptors on neuronal membranes . The drug’s high lipophilicity allows it to cross the blood-brain barrier efficiently, targeting specific compartments within the brain and spinal cord. Post-translational modifications and targeting signals may further influence its localization and activity within subcellular compartments .
準備方法
スフェンタニル クエン酸塩の合成は、N-ベンジルピペリドンから始まる複数の段階を伴います。JanssenとVan Daeleが報告した最初の合成では、全体収率が2%の10段階の工程が関与しています。 その後の修正により、収率は15%に改善され、さらなる改善により、全体収率は26%になりました . このプロセスには、N-ベンジルピペリドン、アニリン、シアン化カリウムを水性酢酸中で反応させてシアノアミンを生成するシュトレーカー反応、続いて過酸化水素を使用してニトリル基をアミドに加水分解することが含まれます .
化学反応の分析
スフェンタニル クエン酸塩は、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応で一般的に使用される試薬には、加水分解のための過酸化水素と、シュトレーカー反応のためのシアン化カリウムが含まれます . これらの反応から生成される主な生成物には、シアノアミンとアミドの中間体があります .
科学研究への応用
スフェンタニル クエン酸塩は、特に化学、生物学、医学、および産業の分野で、科学研究で広く使用されています。 医学では、心臓血管手術や神経外科手術など、手術での麻酔薬として使用されます . また、認定された医学的に監督された医療現場での急性痛の管理にも使用されます . 法科学では、スフェンタニル クエン酸塩は、生物学的サンプル中のオピオイド化合物の検出および同定に使用されます .
科学的研究の応用
Sufentanil citrate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as an anesthetic agent in surgical procedures, including cardiovascular and neurosurgical operations . It is also used in the management of acute pain in certified medically supervised healthcare settings . In forensic science, this compound is used for the detection and identification of opioid compounds in biological samples .
類似化合物との比較
スフェンタニル クエン酸塩は、フェンタニル、アルフェンタニル、レミフェンタニルなどの他の合成オピオイドに似ています。 フェンタニルのおよそ5〜10倍、モルヒネのおよそ500〜1,000倍の効力を持つため、ユニークです . この高い効力は、迅速かつ効果的な鎮痛が必要な状況で特に役立ちます。 他の類似化合物には、カルフェンタニルとロフェンタニルなど、強力な合成オピオイドも含まれます .
特性
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCZPLDERGDQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56030-54-7 (Parent) | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048928 | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60561-17-3 | |
| Record name | Sufentanil citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60561-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropionamide citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUFENTANIL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZFX8403R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
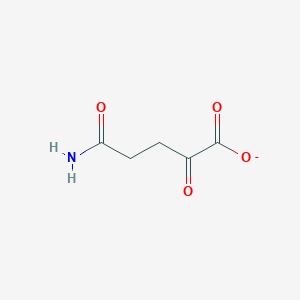


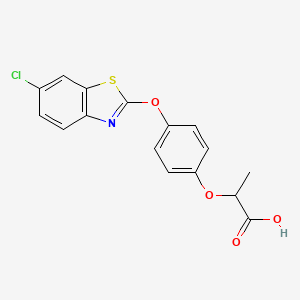
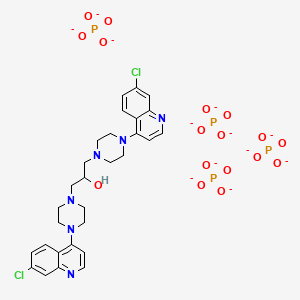
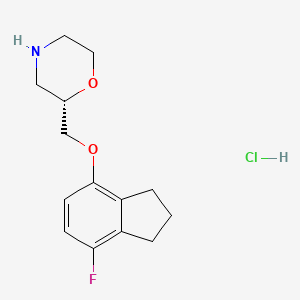
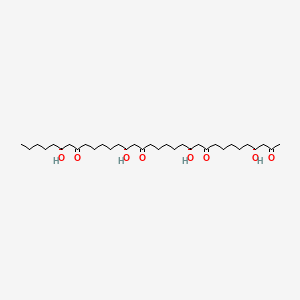
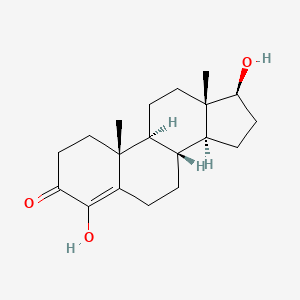
![(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1222711.png)

